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Introduction
Tripeptidyl peptidases (TPPs) are a class of exopeptidases that cleave tripeptide residues from

the N-terminus of proteins and peptides. One prominent member of this family is Tripeptidyl

Peptidase I (TPP1), a lysosomal serine protease.[1] Deficiencies in TPP1 activity are linked to

the fatal neurodegenerative disorder, late infantile neuronal ceroid lipofuscinosis (LINCL).[2]

Consequently, the measurement of TPP1 activity is crucial for disease diagnosis and for

screening potential therapeutic agents. This document provides a detailed protocol for a

colorimetric assay to determine tripeptidyl peptidase activity using the chromogenic substrate

Phenylalanine-Proline-Alanine p-nitroanilide (Phe-Pro-Ala-pNA).

The assay principle is based on the enzymatic cleavage of the Phe-Pro-Ala-pNA substrate by

a tripeptidyl peptidase. This reaction releases the chromophore p-nitroaniline (pNA), which has

a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate

of pNA formation is directly proportional to the enzyme's activity.
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Reagent Supplier Catalog Number Storage

Phe-Pro-Ala-pNA AdooQ Bioscience A14742 -20°C, desiccated

Tripeptidyl Peptidase I

(human recombinant)
R&D Systems 3356-SE -20°C

p-Nitroaniline (pNA) Sigma-Aldrich N2128 Room Temperature

Sodium Acetate Sigma-Aldrich S2889 Room Temperature

Acetic Acid Sigma-Aldrich A6283 Room Temperature

Dimethyl Sulfoxide

(DMSO)
Sigma-Aldrich D8418 Room Temperature

96-well clear, flat-

bottom microplate
Corning 3596 Room Temperature

Experimental Protocols
Reagent Preparation
a. Assay Buffer (0.1 M Sodium Acetate, pH 4.5)

Prepare a 0.1 M solution of sodium acetate in deionized water.

Adjust the pH to 4.5 using acetic acid.

Store at 4°C. The optimal pH for TPP1 activity can range from 4.5 to 5.0.[1][3]

b. Substrate Stock Solution (10 mM Phe-Pro-Ala-pNA)

Dissolve the appropriate amount of Phe-Pro-Ala-pNA in DMSO to make a 10 mM stock

solution.

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. In solution,

the substrate is stable for up to one month at -20°C.[4]

c. Enzyme Solution
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Reconstitute the lyophilized enzyme in the Assay Buffer to a desired stock concentration

(e.g., 1 µg/µL).

On the day of the experiment, dilute the enzyme stock solution to the working concentration

(e.g., 0.1-10 ng/µL) with Assay Buffer. The optimal enzyme concentration should be

determined empirically for each experimental setup.

d. p-Nitroaniline (pNA) Standard Stock Solution (10 mM)

Dissolve 138.1 mg of p-nitroaniline in 100 mL of DMSO to create a 10 mM stock solution.

Store at room temperature, protected from light.

p-Nitroaniline Standard Curve
A standard curve is essential to convert the measured absorbance values into the amount of

pNA produced.

Prepare a series of dilutions of the 10 mM pNA stock solution in Assay Buffer to obtain

concentrations ranging from 0 to 200 µM. A suggested dilution series is provided in the table

below.

Add 100 µL of each standard dilution to a well of a 96-well microplate in triplicate.

Measure the absorbance at 405 nm using a microplate reader.

Plot the absorbance values against the corresponding pNA concentrations (in µM) to

generate a standard curve. The R-squared value should be >0.99 for a reliable curve.
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pNA Concentration
(µM)

Volume of 10 mM
pNA Stock (µL)

Volume of Assay
Buffer (µL)

Final Volume (µL)

200 2 98 100

150 1.5 98.5 100

100 1 99 100

50 0.5 99.5 100

25 0.25 99.75 100

12.5 0.125 99.875 100

0 0 100 100

Enzyme Assay Protocol
The following protocol is designed for a 96-well plate format.

Prepare the Reaction Mixture: In each well, prepare the reaction by adding the components

in the following order:

Assay Buffer (to a final volume of 100 µL)

Enzyme solution (e.g., 10 µL of diluted enzyme)

Substrate solution (e.g., 10 µL of diluted Phe-Pro-Ala-pNA)

Controls:

Blank: Contains Assay Buffer and substrate, but no enzyme. This is to correct for any

spontaneous substrate hydrolysis.

Negative Control: Can be a sample known to have no tripeptidyl peptidase activity or a

reaction with a specific inhibitor.

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The

incubation time should be optimized to ensure the reaction remains in the linear range.
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Absorbance Measurement: Measure the absorbance of each well at 405 nm using a

microplate reader. For kinetic assays, readings can be taken at regular intervals (e.g., every

5 minutes).

Component Volume (µL) Final Concentration

Assay Buffer (0.1 M Sodium

Acetate, pH 4.5)
Variable (up to 100 µL) 0.1 M

Diluted Enzyme 10 User-dependent

Phe-Pro-Ala-pNA (Working

Solution)
10 100 µM (example)

Total Volume 100

Note: The final substrate concentration should ideally be at or near the Michaelis-Menten

constant (Km) for the enzyme. If the Km is unknown, a starting concentration of 100-200 µM is

recommended, which can be optimized further.

Data Analysis
Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the

absorbance of all other wells.

Calculate pNA Concentration: Use the equation from the linear regression of your pNA

standard curve to convert the corrected absorbance values into the concentration of pNA

produced (in µM).

Calculate Enzyme Activity: The specific activity of the enzyme can be calculated using the

following formula:

Specific Activity (µmol/min/mg) = (Concentration of pNA produced (µM) * Total reaction

volume (L)) / (Incubation time (min) * Amount of enzyme (mg))
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Caption: Principle of the Phe-Pro-Ala-pNA tripeptidyl peptidase assay.

Experimental Workflow
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Caption: Step-by-step experimental workflow for the tripeptidyl peptidase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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